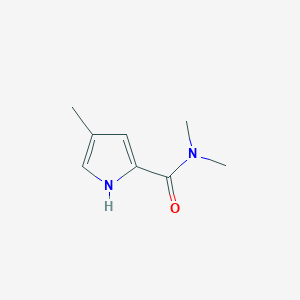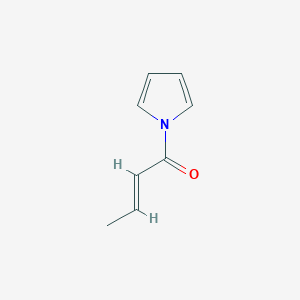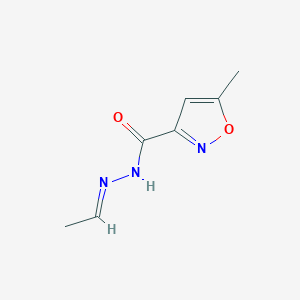![molecular formula C10H8N2O3 B12870739 1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid CAS No. 2230-06-0](/img/structure/B12870739.png)
1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid is a heterocyclic compound that features a unique cyclohepta[b]pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate carboxylic acids with amines, followed by cyclization reactions under acidic or basic conditions. The use of catalysts such as methanesulfonic acid can enhance the yield and efficiency of the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle with diverse biological activities.
Indole: A bicyclic structure with significant biological and pharmacological properties.
Quinoline: A heterocyclic aromatic organic compound with applications in medicinal chemistry.
Uniqueness: 1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid stands out due to its unique seven-membered ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
2230-06-0 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
1-amino-2-oxocyclohepta[b]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-12-7-5-3-1-2-4-6(7)8(9(12)13)10(14)15/h1-5H,11H2,(H,14,15) |
InChI Key |
MOUUEBBFRIZAAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C(C(=O)N2N)C(=O)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide](/img/structure/B12870661.png)

![4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine](/img/structure/B12870671.png)


![3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12870693.png)



![4-(Difluoromethoxy)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12870742.png)


![2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12870752.png)
![3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline](/img/structure/B12870754.png)
